1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a compound that belongs to the family of cyclopentadienes, which are known for their interesting chemical properties and potential applications in various fields, including materials science and catalysis. The tetraphenyl substitution on the cyclopentadiene ring significantly alters the compound's electronic properties, making it a subject of study for its unique characteristics and reactivity .
Synthesis Analysis
The synthesis of tetraphenyl-substituted cyclopentadienes can be complex due to the steric hindrance and electronic effects of the phenyl groups. For instance, the synthesis of related compounds with tetramethyl and phenylethyl groups has been achieved through reactions involving titanium complexes, as demonstrated in the preparation of monocyclopentadienyltitanium complexes . Similarly, the synthesis of tetraphenyl-substituted silacyclopentadienes and disilacyclopentadienes has been reported, which involves reactions with lithium compounds and chlorosilanes . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene.
Molecular Structure Analysis
The molecular structure of tetraphenyl-substituted cyclopentadienes is influenced by the phenyl groups attached to the cyclopentadiene core. X-ray diffraction studies have been used to confirm the molecular structures of related compounds, revealing the influence of phenyl rotations and the geometry of the cyclopentadiene ring . The presence of phenyl groups can lead to intramolecular coordination in certain cases, as observed in titanium complexes .
Chemical Reactions Analysis
Tetraphenyl-substituted cyclopentadienes can undergo various chemical reactions, including oxidation and nucleophilic addition. For example, tetramethyl-substituted disilacyclopentadienes show reluctance to react with singlet oxygen but can be oxidized at the Si-Si bond to form siloxanes . The reactivity of these compounds can be significantly different from their carbon analogs due to the presence of silicon, which alters the electronic properties and reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraphenyl-substituted cyclopentadienes are largely determined by the substituents on the aromatic rings. These compounds exhibit interesting photophysical properties, such as absorption in the UV-visible spectrum and emission in the visible spectrum, which are influenced by the conjugation and aromatic systems within the molecule . The electron affinity and stability of the radical anions of these compounds have been studied using quantum-chemical methods, revealing that the substitution leads to stabilization of the radical anions due to effective delocalization of the extra electron within the phenyl groups . Additionally, the kinetic behavior of related tetrachlorocyclopentadienyl anions has been investigated, providing insights into the resonance effects and intrinsic rate constants that could be relevant for understanding the properties of tetraphenyl-substituted cyclopentadienes .
Scientific Research Applications
1. Electron Affinity and Radical Anions
A study by Faustov et al. (2000) explored the electron affinity of cyclopentadiene analogs, including 1,2,3,4-Tetraphenylcyclopenta-1,3-diene. They found that substitution of cyclodienes results in significant stabilization of radical anions due to the effective delocalization of an extra electron within phenyl groups. This suggests potential applications in fields requiring the stabilization of radical anions, such as organic electronics or radical-based synthesis methods (Faustov, Egorov, Nefedov, & Molin, 2000).
2. Kinetic Behavior in Chemical Reactions
Bernasconi and Stronach (1990) investigated the kinetic behavior of tetrachlorocyclopentadienyl-type anions, which included 1,2,3,4-tetrachloro-1,3-cyclopentadiene. Their findings on the proton transfers and nucleophilic additions in these compounds provide insights into the reactivity of similar substituted cyclopentadienes, like 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. This information is critical in designing chemical reactions and understanding the behavior of these compounds in various chemical processes (Bernasconi & Stronach, 1990).
3. Molecular Structure Analysis
Evrard, Piret, and Meerssche (2010) conducted an X-ray analysis of bromo-5 tetraphenyl-1,2,3,4 cyclopentadiene, closely related to 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. Their research reveals the molecular structure and crystallography of such compounds, which is fundamental for applications in materials science, particularly in the synthesis and design of new materials with specific molecular architectures (Evrard, Piret, & Meerssche, 2010).
4. Synthesis of Highly Substituted Naphthalene Derivatives
Inai, Usuki, and Satoh (2021) demonstrated the use of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene in the synthesis of highly substituted naphthalene derivatives via rhodium-catalyzed decarboxylative coupling. This application is significant in the field of organic synthesis, especially in the creation of complex aromatic compounds used in various industrial and pharmaceutical applications (Inai, Usuki, & Satoh, 2021).
5. Electrochemical Reduction Studies
Research by Farnia, Marcuzzi, and Sandonà (1999) on the electrochemical reduction of phenyl-substituted cyclopentadienes, including 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, provides valuable insights into their redox behavior. This knowledge is crucial for applications in electrochemistry and the development of electrochemical sensors or batteries (Farnia, Marcuzzi, & Sandonà, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLYAWYOTYWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165955 | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene | |
CAS RN |
15570-45-3, 197711-16-3 | |
Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |
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Record name | 15570-45-3 | |
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Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |
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Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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